Gossypin (CAS 652-78-8), chemically identified as gossypetin-8-O-glucoside, is a naturally occurring hexahydroxyflavone glycoside recognized for its potent antioxidant, anti-inflammatory, and targeted kinase inhibitory properties. From a procurement perspective, gossypin bridges the gap between the high polyphenolic reactivity of traditional flavones and the practical processability required for aqueous formulations. By incorporating an 8-O-glucoside moiety, it overcomes the severe lipophilicity typical of aglycones, enabling seamless integration into hydrophilic biological assays, food emulsions, and liquid formulations. Furthermore, its established baseline utility as a specific inhibitor of Aurora B kinase, RSK2, and the NF-κB pathway makes it a highly quantifiable reference standard and active pharmaceutical ingredient (API) precursor for targeted oncology and cytoprotection research .
Substituting gossypin with its aglycone counterpart (gossypetin) or ubiquitous in-class benchmarks like quercetin frequently leads to formulation failures and diminished in vivo efficacy. While gossypetin shares the hexahydroxylated core, its lack of the 8-O-glucoside group renders it highly lipophilic, causing rapid precipitation in aqueous buffers, food emulsions, and hydrophilic delivery systems [1]. Conversely, while quercetin is highly accessible and structurally similar, it lacks gossypin's specific targeted kinase binding profile and demonstrates a quantitatively lower protection index (4.7-fold vs 6.7-fold) under severe chemical oxidative stress [2]. Buyers selecting generic flavonoids to reduce costs will compromise both the aqueous processability and the precise therapeutic index required for advanced cytoprotectant and targeted oncology applications.
The presence of an 8-O-glucoside moiety fundamentally alters the physical processability of gossypin compared to its aglycone, gossypetin. While gossypetin is highly lipophilic and challenging to formulate in water-rich environments, gossypin demonstrates enhanced solubility in aqueous systems and polar organic solvents, achieving up to 25-30 mg/mL in DMF/DMSO and maintaining stability in aqueous buffers like DMF:PBS at 0.3 mg/mL. This structural modification allows gossypin to maintain its antioxidant activity in hydrophilic environments, such as food emulsions and aqueous delivery systems, where the aglycone would precipitate or lose uniform distribution [1].
| Evidence Dimension | Aqueous processability and solvent solubility |
| Target Compound Data | Gossypin (Soluble in aqueous buffers; 25-30 mg/mL in polar organics) |
| Comparator Or Baseline | Gossypetin (Highly lipophilic, poor aqueous solubility) |
| Quantified Difference | Significant enhancement in hydrophilic matrix compatibility and aqueous assay stability |
| Conditions | Aqueous buffer systems and food emulsion models |
Enables the formulation of high-concentration antioxidant solutions in aqueous or emulsion-based systems without precipitation.
In comparative in vivo models of severe oxidative stress and systemic chemical toxicity (sulfur mustard exposure), gossypin significantly outperforms the common flavonoid benchmark, quercetin. Gossypin achieved a 6.7-fold protection index against lethality, whereas quercetin provided only a 4.7-fold protection index, and standard tocopherol acetate (Vitamin E) failed to provide meaningful protection (0.7-fold). Furthermore, gossypin specifically preserved critical oxidative stress enzymes, such as glutathione peroxidase, demonstrating a higher capacity to mitigate systemic tissue damage [1].
| Evidence Dimension | In vivo protection index against chemical lethality |
| Target Compound Data | Gossypin (6.7-fold protection index) |
| Comparator Or Baseline | Quercetin (4.7-fold protection index); Tocopherol acetate (0.7-fold) |
| Quantified Difference | 42.5% higher protection index than quercetin |
| Conditions | In vivo murine model of systemic sulfur mustard toxicity |
Justifies the procurement of gossypin over cheaper quercetin for advanced cytoprotectant, radioprotectant, and antidote research.
Beyond generic free-radical scavenging, gossypin functions as a specific targeted kinase inhibitor, providing a distinct mechanism of action for oncology applications. In cell-free assays using human enzymes, gossypin inhibits Aurora B kinase with an IC50 of 11.07 µM, and also inhibits Aurora A kinase and p90 ribosomal S6 kinase 2 (RSK2) at 20 µM. This specific binding profile induces cell cycle arrest at the G2/M phase and triggers apoptosis in gastric cancer cell lines, distinguishing its utility from non-specific polyphenols that lack defined kinase affinity .
| Evidence Dimension | Kinase inhibition (IC50) |
| Target Compound Data | Gossypin (Aurora B Kinase IC50 = 11.07 µM; RSK2 IC50 = 20 µM) |
| Comparator Or Baseline | Generic antioxidant flavonoids (Lack specific Aurora B/RSK2 targeting) |
| Quantified Difference | Targeted micromolar affinity for specific mitotic and ribosomal kinases |
| Conditions | Cell-free human enzyme assays and gastric cancer cell models |
Provides a defined mechanism of action for researchers screening for novel anti-cancer therapeutics targeting the Aurora kinase family.
While the 8-O-glucoside substitution in gossypin sterically hinders direct hydrogen atom donation slightly compared to its aglycone, gossypin retains a highly robust reducing power. It demonstrates a Trolox Equivalent Antioxidant Capacity (TEAC) of 126.28 mM/g for reducing power, allowing it to effectively participate in single-electron transfer mechanisms. This makes it highly effective for neutralizing reactive oxygen species in environments where its superior solubility gives it a kinetic advantage over the aglycone, and it outperforms related glucuronide derivatives like hibifolin (TEAC = 94.67 mM/g) [1].
| Evidence Dimension | Reducing power (TEAC) |
| Target Compound Data | Gossypin (TEAC = 126.28 mM/g) |
| Comparator Or Baseline | Hibifolin (TEAC = 94.67 mM/g) |
| Quantified Difference | 33.3% higher reducing power than related glucuronide hibifolin |
| Conditions | Ferric reducing antioxidant power (FRAP) / TEAC assays |
Ensures that the compound maintains high antioxidant efficacy via electron donation even when formulated in complex, water-rich matrices.
Leveraging its 8-O-glucoside-driven solubility and robust TEAC reducing power, gossypin provides a structurally stable antioxidant for formulating hydrophilic emulsions, where lipophilic aglycones like gossypetin precipitate [1].
Utilizing its 6.7-fold protection index against systemic chemical toxicity, gossypin serves as a quantitatively validated active ingredient for developing countermeasures against severe oxidative stress, outperforming standard quercetin and Vitamin E [2].
Acting as a lead compound or reference standard in high-throughput screening assays targeting Aurora B kinase and RSK2, particularly in gastric cancer and melanoma models where specific cell cycle arrest is required .
Serving as a highly soluble, potent inhibitor of RANKL-induced osteoclastogenesis and inflammatory cytokine production in cellular assays, providing more reliable dosing in aqueous media than non-glycosylated analogs .
Irritant